![molecular formula C13H10O2 B548557 Splitomicin CAS No. 5690-03-9](/img/structure/B548557.png)
Splitomicin
Overview
Description
Splitomicin is a selective Sir2p inhibitor. It inhibits NAD±dependent HDAC activity of Sir2 protein .
Synthesis Analysis
Splitomicin was among the first two inhibitors discovered for yeast sirtuins but showed rather weak inhibition on human enzymes . Detailed structure-activity relationships on splitomicin derivatives and their inhibition of recombinant Sirt2 have been presented .Molecular Structure Analysis
The molecular formula of Splitomicin is C13H10O2 . Detailed structure-activity relationships on splitomicin derivatives and their inhibition of recombinant Sirt2 have been presented .Chemical Reactions Analysis
Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times .Physical And Chemical Properties Analysis
The molecular formula of Splitomicin is C13H10O2, and its molecular weight is 198.22 .Scientific Research Applications
Enhancing Hematopoietic Differentiation of Embryonic Stem Cells
Splitomicin, a SIRT1 inhibitor, has been shown to enhance the hematopoietic differentiation of mouse embryonic stem cells . During the differentiation process, treatment with Splitomicin increased the production of hematopoietic progenitors and slightly up-regulated erythroid and myeloid specific gene expression . Furthermore, it increased the percentage of erythroid and myeloid lineage cells .
This suggests that SIRT1 is involved in the regulation of hematopoietic differentiation of specific lineages and that the modulation of the SIRT1 activity can be a strategy to enhance the efficiency of hematopoietic differentiation .
Modulating Chromatin Remodeling
SIRT1, which Splitomicin inhibits, is a class III histone deacetylase. It modulates chromatin remodeling, which is a critical process in the regulation of gene expression, DNA repair, DNA replication, and chromosome segregation . Therefore, Splitomicin could potentially be used in research related to these processes.
Studying Gene Silencing
SIRT1 also plays a role in gene silencing . By inhibiting SIRT1, Splitomicin could be used in research to study the mechanisms of gene silencing and how it affects various biological processes.
Investigating Cell Survival Mechanisms
SIRT1 is known to play a role in cell survival . Therefore, Splitomicin could be used in research to investigate the mechanisms of cell survival and how they are regulated.
Exploring Metabolic Processes
SIRT1 is involved in the regulation of metabolism . By inhibiting SIRT1, Splitomicin could be used in research to explore various metabolic processes and how they are regulated.
Understanding Developmental Processes
SIRT1 plays a role in development . Therefore, Splitomicin could be used in research to understand the role of SIRT1 in various developmental processes.
Mechanism of Action
Target of Action
Splitomicin primarily targets the Silent Information Regulator 2 (SIR2) . SIR2 is a member of the sirtuin family, which are NAD±dependent histone deacetylases . These enzymes play crucial roles in many signaling pathways and are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, cell metabolism, and caloric restriction .
Mode of Action
Splitomicin inhibits the NAD±dependent deacetylase activity of SIR2 . This inhibition prevents SIR2 from removing acetyl groups from proteins, thereby altering their function . It’s worth noting that splitomicin showed weaker inhibition on human sirt1 .
Biochemical Pathways
The inhibition of SIR2 by splitomicin affects various biochemical pathways. They are also involved in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
In general, the ADME properties of a compound can be predicted using computational methods .
Result of Action
The inhibition of SIR2 by splitomicin can lead to changes at the molecular and cellular levels. For instance, it can affect cell survival, senescence, proliferation, and apoptosis . It can also interfere with DNA repair and cell metabolism .
Action Environment
The action, efficacy, and stability of splitomicin can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the activity of splitomicin . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dihydrobenzo[f]chromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPDBUKMJDAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017436 | |
Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Splitomicin | |
CAS RN |
5690-03-9 | |
Record name | Splitomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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